molecular formula C13H12Cl2N2OS2 B2448653 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine CAS No. 339276-06-1

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine

Cat. No.: B2448653
CAS No.: 339276-06-1
M. Wt: 347.27
InChI Key: GKKFQRLYQSKTLH-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine is an organic compound with the molecular formula C13H12Cl2N2OS2 It is characterized by the presence of dichlorobenzyl, methoxy, and methylsulfanyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-methoxy-4-(methylsulfanyl)pyrimidine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrimidine ring.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives or modified pyrimidine rings.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzyl and methoxy groups may facilitate binding to specific sites, while the sulfur atoms can participate in redox reactions or form covalent bonds with target molecules. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidine

Uniqueness

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both dichlorobenzyl and methoxy groups, along with the sulfur atoms, distinguishes it from other similar compounds and may result in unique interactions with molecular targets.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2OS2/c1-18-11-6-16-13(17-12(11)19-2)20-7-8-3-4-9(14)10(15)5-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKFQRLYQSKTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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